molecular formula C57H110O6 B1456414 Trioleato de glicerilo-18,18,18-d3 CAS No. 285979-76-2

Trioleato de glicerilo-18,18,18-d3

Número de catálogo: B1456414
Número CAS: 285979-76-2
Peso molecular: 900.5 g/mol
Clave InChI: DCXXMTOCNZCJGO-GQALSZNTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Glyceryl tri(octadecanoate-18,18,18-d3) is a useful research compound. Its molecular formula is C57H110O6 and its molecular weight is 900.5 g/mol. The purity is usually 95%.
The exact mass of the compound Glyceryl tri(octadecanoate-18,18,18-d3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Glyceryl tri(octadecanoate-18,18,18-d3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyceryl tri(octadecanoate-18,18,18-d3) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 Lipid Metabolism Studies

Glyceryl tri(octadecanoate-18,18,18-d3) serves as a valuable tracer in lipid metabolism studies. The deuterated nature of this compound allows researchers to track the metabolic pathways of fatty acids in biological systems through techniques such as mass spectrometry. For instance, it can be utilized to investigate the incorporation of fatty acids into triglycerides and phospholipids within cellular membranes.

Case Study:
A study involving the use of deuterated fatty acids demonstrated that glyceryl tri(octadecanoate-18,18,18-d3) effectively traced the incorporation of fatty acids into adipose tissue. This research provided insights into how dietary fats influence lipid storage and mobilization in mammals .

Pharmaceutical Applications

2.1 Drug Delivery Systems

Glyceryl tri(octadecanoate-18,18,18-d3) has shown promise as an excipient in drug formulations. Its emulsifying properties make it suitable for creating stable lipid-based drug delivery systems. These systems can enhance the bioavailability of poorly soluble drugs by improving their solubility and absorption.

Case Study:
In a formulation study, glyceryl tri(octadecanoate-18,18,18-d3) was incorporated into a lipid-based delivery system for a hydrophobic drug. The results indicated improved drug release profiles and enhanced therapeutic efficacy compared to traditional formulations .

Cosmetic Industry

3.1 Emulsifiers and Stabilizers

In cosmetics, glyceryl tri(octadecanoate-18,18,18-d3) is used as an emulsifier and stabilizer in creams and lotions. Its ability to stabilize oil-in-water emulsions makes it an essential ingredient in many cosmetic formulations.

Safety Assessment:
The safety of glyceryl esters, including glyceryl tri(octadecanoate-18,18,18-d3), has been evaluated by various panels. Studies have concluded that these compounds are safe for topical application under normal use conditions .

Food Industry Applications

4.1 Food Additive

Glyceryl tri(octadecanoate-18,18,18-d3) can be utilized as a food additive due to its emulsifying properties. It helps improve texture and stability in various food products.

Case Study:
Research on food emulsifiers highlighted the effectiveness of glyceryl tri(octadecanoate-18,18,18-d3) in maintaining emulsion stability in salad dressings and sauces. The compound's ability to enhance mouthfeel and texture was particularly noted .

Summary Table of Applications

Application Area Function Key Findings/Case Studies
Biochemical ResearchTracer for lipid metabolismEffective in tracing fatty acid incorporation into tissues
PharmaceuticalsDrug delivery excipientImproved bioavailability of hydrophobic drugs
CosmeticsEmulsifier & stabilizerSafe for topical use; enhances stability in formulations
Food IndustryFood additiveMaintains emulsion stability in dressings

Actividad Biológica

Glyceryl tri(octadecanoate-18,18,18-d3), also known as Tristearin-tri(18,18,18-d3), is a glycerol ester that has garnered interest in various biological and pharmacological contexts. This compound is characterized by its unique isotopic labeling with deuterium at the 18th position of the octadecanoate fatty acid chains. This article explores its biological activity, metabolism, and potential applications based on diverse sources.

Chemical Structure and Properties

Glyceryl tri(octadecanoate-18,18,18-d3) is a triacylglycerol composed of three octadecanoate (stearate) fatty acids attached to a glycerol backbone. The deuterium labeling provides a means for tracing metabolic pathways and studying lipid metabolism in biological systems.

Chemical Formula:

  • Molecular Weight: 903.4 g/mol
  • CAS Number: 285979-76-2

Lipid Metabolism

Triacylglycerols like glyceryl tri(octadecanoate-18,18,18-d3) undergo hydrolysis by lipases to release free fatty acids and glycerol. The metabolic pathway involves:

  • Hydrolysis: Lipase-catalyzed breakdown into monoacylglycerols and free fatty acids.
  • Re-acylation: Fatty acids are re-acylated to form triglycerides in the endoplasmic reticulum, which are then packaged into chylomicrons for lymphatic transport .

Table 1: Metabolic Pathways of Triacylglycerols

StepEnzymeProduct
HydrolysisLipaseMonoacylglycerols + FA
Re-acylationMonoacylglycerol transferaseDiacylglycerol
Final assemblyDiacylglycerol transferaseTriacylglycerol

Absorption and Bioavailability

The absorption of glyceryl tri(octadecanoate-18,18,18-d3) occurs primarily through the intestinal lymphatic system. Long-chain fatty acids are absorbed via enterocytes and incorporated into chylomicrons for transport into the lymphatic system . Studies indicate that the presence of dietary fats enhances the bioavailability of lipophilic compounds.

Case Studies and Research Findings

  • Toxicology Studies:
    A 90-day dietary toxicity study conducted on micropigs demonstrated that glyceryl tri(octadecanoate-18,18,18-d3) did not exhibit acute or chronic toxicity at doses relevant to human consumption . Serum transaminase levels were monitored to assess liver function, revealing no significant adverse effects.
  • Pharmacokinetics:
    Research on the pharmacokinetics of lipid-based formulations has shown that glyceryl tri(octadecanoate-18,18,18-d3) can improve the systemic exposure of co-administered drugs by enhancing their solubilization and lymphatic transport . This property is particularly beneficial for delivering poorly soluble drugs.
  • Clinical Implications:
    The isotopic labeling allows for tracking metabolic pathways in clinical settings. For instance, studies using deuterated compounds have been instrumental in understanding lipid metabolism disorders and developing targeted therapies for obesity and diabetes .

Propiedades

IUPAC Name

2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285979-76-2
Record name Glyceryl tri(octadecenoate-18, 18, 18-d3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Next, 60% by mass of the olein part of the transesterified oil D obtained was mixed with 40% by mass of the above-mentioned palm medium-melting fraction 45 (PMF45) as the XOX type oil-and-fat B, and acetone of which volume was four times that of the above-mentioned mixture of the olein part of the transesterified oil D and the palm medium-melting fraction 45 (PMF45) was mixed, and a solvent fractionation was further carried out at −2 to 1 degrees C. so as to obtain a stearin part that were adopted as oil-and-fat compositions of Example 9.
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Synthesis routes and methods II

Procedure details

The stearin part of transesterified oil can be obtained by transesterifying a raw oil-and-fat containing 10 to 40% by mass of oleic acid, 10 to 40% by mass of stearic acid and 30 to 70% by mass of palmitic acid, and then fractionating it so as to obtain an olein part, and further fractionating the olein part. It is preferable to use a raw oil-and-fat containing 10 to 35% by mass of oleic acid, 15 to 40% by mass of stearic acid and 35 to 65% by mass of palmitic acid, and it is more preferable to use a raw oil-and-fat containing 10 to 30% by mass of oleic acid, 15 to 35% by mass of stearic acid and 35 to 55% by mass of palmitic acid.
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Synthesis routes and methods III

Procedure details

In the second of a series of flavor stability tests, high oleic sunflower oil (abbreviated “HOSO”, see above from Cargill, Inc.), anhydrous milkfat (AMF) and a palm oil stearin+olein blend obtained from Loders Crooklan, Channahon, Ill. (SansTrans™39 product abbreviated “POSO” with a melting point of 37-41° C.), were each evaluated for their ability to stabilize the flavor of menhaden fish oil dispersed in skim milk. Skim milk was fortified with sufficient non-fat dry milk to produce a final protein level in the milk of 4.2% by weight. Menhaden fish oil that had been isolated and refined by Omega Protein, Inc. (Houston, Tex.) as well as the HOSO oil and the AMF and POSO fats were supplemented with the same antioxidant levels of mixed tocopherols, rosemary extract, ascorbyl palmitate and lecithin described above. Fish oil was diluted with either 5 parts by weight of the HOSO or 2 parts by weight of AMF or 2 parts by weight POSO. The first of these blends containing fish oil diluted with liquid HOSO (500 mg HOSO+100 mg fish oil providing 32 mg EPA+DHA per 8 fl oz serving of milk) was dispersed directly into the skim milk using high shear mixing (Turrax blender at 4000 rpm). The other two skim milk preparations required preparation of aqueous pre-emulsions in which 2 parts of the solid fats, POSO or AMF were melted and combined with 1 part of fish oil to form melted fat blends. The aqueous pre-emulsions contained 30% by weight of these melted fat blends and 70% by weight of a water phase. The water phase contained sodium caseinate adequate for stabilizing the emulsion, and the fat blends were supplemented with an adequate level of a mono- and diglyceride DATEM derivative (Panodan® S Visco-Lo 2000, a diacetyl tartaric acid ester derivative obtained from Danisco USA, New Century, Kans.) that also assisted in stabilizing the aqueous emulsions. These emulsions were added to the skim milk with medium shear agitation, in amounts sufficient for providing 32 mg EPA+DHA per 8 oz serving of milk. Milks were pasteurized at 280° F. for 3 sec, homogenized at 2000+500 PSI, and stored refrigerated at 40° F. in both 12 oz white PETE plastic bottles and also in transparent bottles. These bottles were then stored either in the dark or under cool white fluorescent lighting. Sensory testing of these milks was performed over 15 days of storage. None of the sample milks packaged in white PETE bottles developed a fishy flavor over this period regardless of exposure to light, although all samples stored in the dark were reported to have a cleaner, fresher taste. However, with milk samples stored in transparent bottles, fluorescent light exposure resulted in fishy off-flavors developing in all of the fish oil-fortified milk samples. More specifically, off-flavors were first detected on day 8 for milk containing fish oil that had been diluted 6-fold with HOSO. Subsequently, off-flavors were detected on day 11 for fish oil diluted only 3-fold with AMF, and finally on day 13 for fish oil diluted only 3-fold with POSO. Therefore, AMF and POSO fats were surprisingly more effective even when used at a lower level than HOSO oil for stabilizing fish oil against photo-oxidation by fluorescent lighting (11 and 13 days stability compared to 8 days). Taking into consideration that the fish oil was combined at twice the concentration (@ 33% by weight) with the AMF and POSO Oxidative Stabilization Fats compared to the HOSO oil (@ 17% by weight), these saturated fats are even more effective at extending shelf life (compared to HOSO) than the sensory tests indicate. These stability findings suggest that the abundance of saturated fatty acids as well as the solid nature of the AMF and POSO fat microparticles (under refrigeration) improve the stabilization of fish oil.
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Synthesis routes and methods IV

Procedure details

In a second hexane fractionation, above olein-fraction was fractionated, (3,22:1 hexane to oil ratio at -10° C.); a stearin fraction was obtained. This stearin fraction contained 60 wt % of diglycerides of which 56,7 wt % were of the SU-type. The overall yield from fractionations was 29%. A third fractionation was performed on the stearin fraction obtained (5:1 hexane to oil at 24,5° C.). The olein-fraction was collected, it contained 62 wt % of diglycerides of which 72,5 wt % were SU-diglycerides. The overall yield was 23%.
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Yield
23%

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